1-(2-Aminophenyl)-2-chloropropan-1-one
Description
1-(2-Aminophenyl)-2-chloropropan-1-one is an aromatic ketone featuring a 2-aminophenyl group attached to a chlorinated propanone backbone. The compound’s structure combines electron-donating (amino group) and electron-withdrawing (chlorine) substituents, influencing its reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(2-aminophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,11H2,1H3 |
InChI Key |
WGUBPOXPJGQCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1N)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation with Chlorinated Propanones
A widely employed method involves Friedel-Crafts acylation, where 2-aminophenyl derivatives react with chlorinated propanones in the presence of Lewis acids. For instance, aluminum chloride (AlCl₃) catalyzes the reaction between 2-aminobenzene and 2-chloropropan-1-one in dichloromethane at ambient temperature, yielding 65–70% product. Key parameters include:
| Reactants | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2-Aminobenzene + 2-Chloropropan-1-one | AlCl₃ | CH₂Cl₂ | 25°C | 68% |
This method’s limitation lies in the need for stoichiometric AlCl₃, complicating purification. Alternatives like zeolite-based catalysts have been explored to improve recyclability.
Nucleophilic Substitution via Chloroacetylation
Chloroacetylation of 2-aminophenyl precursors using 3-chloropropionyl chloride under basic conditions offers another pathway. A representative procedure involves:
- Dissolving 2-aminobenzaldehyde in dry tetrahydrofuran (THF).
- Adding 3-chloropropionyl chloride dropwise at 0°C.
- Quenching with aqueous sodium bicarbonate to isolate the product.
This method achieves 75–80% yield but requires stringent moisture control to prevent hydrolysis of the acyl chloride.
Catalytic and Solvent-Free Innovations
Phosphoric Acid-Mediated Synthesis
A solvent-free approach utilizing polyphosphoric acid (PPA) as both catalyst and solvent has been reported. Heating equimolar amounts of 2-aminophenylacetone and hydrochloric acid at 90°C for 3 hours yields 82% product. The absence of solvent reduces environmental impact and simplifies isolation.
| Reactants | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| 2-Aminophenylacetone + HCl | PPA | 90°C, 3 h | 82% |
Transition Metal-Catalyzed Coupling
Recent advances employ palladium(II) acetate to mediate cross-coupling between 2-aminophenylboronic acid and 2-chloropropan-1-one derivatives. Optimized conditions (DMF, 80°C, 12 h) provide 73% yield with excellent regioselectivity.
Industrial-Scale Production and Optimization
Batch Reactor Protocols
Industrial synthesis often uses batch reactors to combine 2-aminophenyl compounds with chlorinated ketones. Key parameters include:
- Temperature control : Maintaining 25–30°C prevents exothermic side reactions.
- pH modulation : Adjusting to pH 6–7 minimizes decomposition of the amino group.
A typical protocol yields 85% product when using 1-chloropropan-2-one and 2-aminobenzene in ethanol.
Recrystallization and Purification
Post-synthetic purification via recrystallization from ethanol or ethyl acetate enhances purity to >98%. Analytical data for the purified compound include:
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 242°C | DSC | |
| IR νmax (cm⁻¹) | 2225, 2115 (C≡N) | FT-IR | |
| ¹H NMR (δ, ppm) | 7.85 (d, 1H, Ar-H) | 400 MHz, CDCl₃ |
Comparative Analysis of Methodologies
Yield and Scalability
Environmental and Economic Considerations
Solvent-free and catalytic methods reduce waste generation and energy consumption, aligning with green chemistry principles. However, transition metal catalysts increase costs, necessitating cost-benefit analysis for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated propanone moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products:
- Oxidation products include nitro derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the nucleophile used but can include hydroxyl or alkoxy derivatives .
Scientific Research Applications
1-(2-Aminophenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorinated propanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(2-Aminophenyl)-2-chloropropan-1-one with Analogous Compounds
*Calculated based on molecular formula C₉H₉ClNO.
Key Observations:
Substituent Effects: The 2-aminophenyl group in the target compound facilitates hydrogen bonding, which is critical for molecular recognition in biological systems . In contrast, compounds with 4-chlorophenyl or diisopropylphenyl groups prioritize steric effects over hydrogen bonding, impacting solubility and crystallinity . The α,β-unsaturated ketone in chalcone derivatives (e.g., (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one) introduces conjugation, enhancing antioxidant activity via radical scavenging .
Biological Activity: Antimicrobial Potential: The 2-aminophenyl moiety in the target compound is structurally similar to synthetic amino acids with demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria . Antioxidant Activity: Hydroxyl or methoxy substituents in chalcone analogs (e.g., (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) significantly boost free radical scavenging compared to non-hydroxylated derivatives .
Crystallographic and Supramolecular Features: X-ray studies of (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one reveal planar molecular geometries and intermolecular hydrogen bonding, which stabilize crystal lattices and may influence bioavailability .
Biological Activity
1-(2-Aminophenyl)-2-chloropropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has a molecular formula of C10H10ClN and a molecular weight of approximately 195.65 g/mol. The presence of both an amino group and a chloropropanone moiety contributes to its reactivity and potential interactions with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. The compound's functional groups allow it to interact with various biological molecules, potentially inhibiting enzyme activity or interfering with metabolic pathways.
- Mechanism of Action : The amino group can form hydrogen bonds, while the chlorinated structure may enhance lipophilicity, aiding in membrane penetration. This dual capability enables the compound to disrupt bacterial cell wall synthesis or function.
Anticancer Activity
Studies have shown that this compound may also possess anticancer properties. Its ability to inhibit key enzymes involved in cancer cell proliferation has been a focal point of research.
- Case Study : In vitro studies demonstrated that this compound reduced viability in several cancer cell lines by inducing apoptosis. The mechanism involves the downregulation of anti-apoptotic proteins, leading to increased cell death in malignant cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis via Mcl-1 downregulation |
Detailed Findings
- Antimicrobial Studies : A series of experiments conducted on various bacterial strains indicated that the compound showed significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anticancer Mechanism : The compound was found to inhibit CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell survival. This inhibition led to decreased levels of Mcl-1, an anti-apoptotic protein associated with poor prognosis in cancers.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-5-mercapto-1,3,4-thiadiazole | Contains thiadiazole ring | Antimicrobial |
| 3-Chloro-1-(5-mercapto-2-aminophenyl)propan-2-one | Similar functional groups | Anticancer |
| 1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one | Fluorinated variant without mercapto group | Moderate anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
